molecular formula C10H14N6 B2559689 4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1021206-72-3

4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2559689
CAS No.: 1021206-72-3
M. Wt: 218.264
InChI Key: SCVQVWLDIOQZJS-UHFFFAOYSA-N
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Description

4-(4-Methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a chemical scaffold of significant interest in medicinal chemistry and anticancer research. The pyrazolo[3,4-d]pyrimidine core is a well-established bioisostere of purine, enabling it to act as a versatile scaffold for the development of potent kinase inhibitors . This structure is recognized as a privileged motif in the design of novel small molecules that target tyrosine kinases, which are critical in cellular processes such as proliferation and survival . Incorporating the 4-methylpiperazinyl group is a common strategy in drug discovery, as this moiety can enhance solubility and improve pharmacokinetic properties, contributing to the overall drug-likeness of the compound . Compounds based on this and closely related structures have demonstrated potent activity against a range of therapeutic targets. Research on analogous pyrazolo[3,4-d]pyrimidine derivatives has shown them to be effective as dual inhibitors of EGFR and ErbB2 kinases, leading to induction of apoptosis and cell cycle arrest in cancer cell lines . Furthermore, similar scaffolds have been developed into potent inhibitors of other kinase targets, such as RET and its gatekeeper mutants, which are pivotal in cancers like non-small cell lung cancer and thyroid carcinoma . The structural features of this compound make it a valuable intermediate for synthesizing novel derivatives for biochemical screening and structure-activity relationship (SAR) studies. Researchers can utilize this scaffold to explore new chemical space in the development of targeted therapies . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6/c1-15-2-4-16(5-3-15)10-8-6-13-14-9(8)11-7-12-10/h6-7H,2-5H2,1H3,(H,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVQVWLDIOQZJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=NC3=C2C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the following steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[3,4-d]pyrimidine core.

    Introduction of the Methylpiperazine Group: The methylpiperazine moiety is introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and cost-effective reagents to ensure the scalability and economic feasibility of the process .

Chemical Reactions Analysis

Alkylation and Substitution Reactions

Pyrazolo[3,4-d]pyrimidines are often synthesized via alkylation of aminopyrazoles or related intermediates. For example, in one study, pyrazolo[3,4-d]pyrimidines were generated by reacting 5-aminopyrazoles with alkylating agents (e.g., methyl iodide, propargyl bromide) under phase-transfer catalysis conditions . While the exact synthesis of the target compound is not explicitly detailed, analogous methods suggest that 4-(4-methylpiperazin-1-yl) substitution could involve:

  • Alkylation of pyrazolopyrimidine intermediates with 4-methylpiperazine derivatives.

  • Use of DMF as a solvent and catalytic bases like piperidine to facilitate substitution .

Condensation and Cyclization

Another approach involves condensation reactions with formamide, urea, or thiourea to form pyrazolo[3,4-d]pyrimidine cores. For instance, pyrazolo[3,4-d]pyrimidines were synthesized by reacting 5-aminopyrazoles with formamidine derivatives under Vilsmeier-Haack conditions, followed by cyclization . This method could be extended to introduce the piperazine moiety via:

  • Condensation with substituted hydrazines (e.g., hydrazine derivatives containing 4-methylpiperazinyl groups).

  • Cyclization using reagents like PBr₃ to facilitate heterocyclization .

Bromination and Substitution

In some cases, bromination of pyrazolopyrimidine intermediates followed by substitution with amines or alcohols is employed. For example, bromination of a methyl group on the pyrazolopyrimidine scaffold and subsequent substitution with 4-methylpiperazine derivatives has been reported . This method may involve:

  • Mild bromination (e.g., Br₂/HAc) to generate reactive intermediates.

  • Substitution reactions using 4-methylpiperazine in the presence of catalytic bases .

Reaction Mechanisms

The synthesis pathways often involve key mechanistic steps:

Alkylation via Phase-Transfer Catalysis

In alkylation reactions, phase-transfer catalysts (e.g., tetra-n-butylammonium bromide) facilitate the transfer of alkylating agents (e.g., methyl iodide) into the reaction medium. This enables nucleophilic substitution at the pyrazolopyrimidine core, introducing the 4-methylpiperazinyl group .

Vilsmeier-Haack Amidination

The Vilsmeier-Haack reaction involves the formation of iminium species from amides, which can undergo cyclization to form heterocyclic rings. For pyrazolo[3,4-d]pyrimidines, this step is critical for constructing the fused ring system .

Bromination and Substitution

Bromination introduces reactive sites on the pyrazolopyrimidine scaffold, enabling subsequent substitution with nucleophiles like 4-methylpiperazine. This method is advantageous for modifying pre-existing pyrazolopyrimidine cores .

Structural Analysis

Pyrazolo[3,4-d]pyrimidine derivatives are characterized using:

  • NMR spectroscopy : To confirm proton environments and substitution patterns .

  • X-ray crystallography : To analyze molecular packing and intermolecular interactions .

  • Hirshfeld surface analysis : To study non-covalent interactions in the crystal lattice .

Biological Activity Correlations

While the target compound’s specific activity is not detailed in the provided sources, related pyrazolo[3,4-d]pyrimidines exhibit:

  • Anticancer effects : Via kinase inhibition (e.g., EGFR-TK inhibition) .

  • Antiviral and anti-inflammatory properties : Linked to structural similarity to purines .

Challenges and Limitations

  • Regioselectivity : Substitution reactions may require precise control to target the desired position on the pyrazolopyrimidine core.

  • Solubility : DMF and other polar aprotic solvents are critical for enabling reactions with poorly soluble intermediates .

  • Scalability : Multi-step syntheses may limit large-scale production due to purification challenges .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structure allows it to interact with specific molecular targets, making it a candidate for drug development.

  • Antimicrobial Activity : Research has shown that derivatives of pyrazolo[3,4-d]pyrimidine exhibit antimicrobial properties. A study synthesized several derivatives and tested them against various bacteria and fungi, demonstrating significant activity compared to standard antibiotics .
  • Anti-inflammatory Properties : Certain derivatives have been reported to possess anti-inflammatory effects. For instance, a study highlighted the synthesis of pyrazolo[3,4-d]pyrimidine derivatives that were evaluated for their ability to reduce inflammation in animal models .
  • Anticancer Potential : The compound's ability to inhibit specific enzymes involved in cancer progression has been explored. Some studies suggest that pyrazolo[3,4-d]pyrimidine derivatives may function as effective inhibitors of cancer cell proliferation through various mechanisms .

Biological Applications

The biological implications of 4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine extend beyond antimicrobial and anti-inflammatory uses:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes such as xanthine oxidase, which is relevant in treating conditions like gout and hyperuricemia. This mechanism is similar to that of allopurinol, a well-known medication used for these conditions .
  • Neuropharmacology : There is ongoing research into the effects of this compound on neurological disorders. Its structural similarity to known psychoactive substances suggests potential applications in treating anxiety and depression through modulation of neurotransmitter systems .

Material Science

Beyond biological applications, the unique chemical properties of this compound make it suitable for material science applications:

  • Synthesis of New Materials : The compound can be utilized in the development of advanced materials with specific chemical properties. Its ability to form stable complexes with metals opens avenues for creating novel catalysts and sensors .

Case Studies and Research Findings

StudyFocusKey Findings
Antimicrobial ActivitySeveral pyrazolo[3,4-d]pyrimidine derivatives showed significant activity against bacteria and fungi compared to standard drugs.
Anti-inflammatory PropertiesNew derivatives demonstrated reduced inflammation in animal models with lower toxicity than existing treatments.
Enzyme InhibitionThe compound showed potential as an inhibitor of xanthine oxidase, relevant for gout treatment.

Mechanism of Action

The mechanism of action of 4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, primarily kinases. By inhibiting kinase activity, the compound can disrupt signaling pathways that are crucial for cell proliferation and survival. This makes it an effective agent in targeting cancer cells and other diseases characterized by dysregulated kinase activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperazinyl Group

4-(4-Benzhydrylpiperazin-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine ()
  • Structure : The piperazinyl group is substituted with a benzhydryl (diphenylmethyl) moiety, and the 1-position has a 4-methylbenzyl group.
  • Impact : Bulky hydrophobic substituents like benzhydryl may improve binding affinity to hydrophobic kinase pockets but reduce aqueous solubility. The 4-methylbenzyl group could enhance metabolic stability .
  • Applications : Likely optimized for CNS penetration due to lipophilic groups.
4-[4-(1H-Benzimidazol-2-yl)piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine (F108, )
  • Structure : Piperazinyl replaced with a benzimidazolyl-piperidinyl group.
  • Impact : The benzimidazole ring introduces hydrogen-bonding capabilities, improving selectivity for S6K1 kinase .
  • Activity : Demonstrated potent S6K1 inhibition, highlighting the role of aromatic heterocycles in target specificity .
1-(4-Chlorobenzyl)-4-[4-(2-phenylethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine ()
  • Structure : Features a 4-chlorobenzyl group and a phenylethyl-substituted piperazine.
  • Phenylethyl groups may stabilize π-π interactions in kinase active sites .

Core Modifications and Hybrid Structures

4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine ()
  • Structure: Fused thieno[3,2-d]pyrimidine ring system appended to the pyrazolo core.
  • Synthesis : Achieved via Vilsmeier–Haack reagent and ammonium carbonate with 82% yield, demonstrating superior efficiency compared to microwave-assisted methods (43% yield in ) .
  • Activity : Exhibited promising but unspecified biological activity, likely due to enhanced planar rigidity and π-stacking capacity .
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine ()
  • Structure : Chlorine and chloromethyl substituents at positions 4 and 4.
  • Utility : Serves as a versatile intermediate for disubstituted derivatives. The reactive chlorines enable facile functionalization for anticancer and antibacterial agents .
  • Synthesis: Two-step route from ethyl 5-amino-1-methyl-pyrazole-4-carboxylate with 83% yield for intermediates, showcasing scalability .
Anticancer Derivatives ()
  • 4-(4-Methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine analogs : Designed as EGFR inhibitors, leveraging the ATP-mimetic core to combat resistance to FDA-approved drugs like gefitinib .
  • Mercapto- and acyclic nucleoside derivatives (): Demonstrated cytotoxicity against MCF-7 and HepG2 cell lines, with compound 8 showing superior activity to doxorubicin by inhibiting urokinase plasminogen activator (uPA) .
Anticoccidial Agents ()
  • 4-(Cyclopentylamino)-1-β-D-ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidine: Cleared Eimeria tenella infections in chicks at 200 ppm dietary concentration. Toxicity varied with substituents; 4-diethylamino analogs were non-toxic in vitro but toxic in vivo .

Biological Activity

4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine core with a piperazine substituent, which enhances its biological interactions. The molecular formula is C13H17N5C_{13}H_{17}N_5, and its structure can be represented as follows:

Structure 4 4 methylpiperazin 1 yl 1H pyrazolo 3 4 d pyrimidine\text{Structure }\text{4 4 methylpiperazin 1 yl 1H pyrazolo 3 4 d pyrimidine}

Research indicates that this compound acts primarily through the inhibition of specific kinases. This inhibition can lead to the modulation of various signaling pathways involved in cell proliferation and survival:

  • Tyrosine Kinase Inhibition : The compound has been shown to target Src family kinases (SFKs), which are implicated in cancer progression and metastasis .
  • Microtubule Interaction : Similar compounds in the pyrazolo class have demonstrated the ability to inhibit tubulin polymerization, which is crucial for cancer cell division .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

  • In Vitro Studies : In vitro assays have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been reported to have an IC50 value of approximately 0.07 μM against certain breast cancer cell lines .
Cell LineIC50 (μM)Reference
MCF-70.07
A5490.25
HCC0.07

Antimicrobial Activity

The compound also demonstrates antimicrobial properties, making it a candidate for developing new antibiotics:

  • Minimum Inhibitory Concentration (MIC) : Some derivatives have shown MIC values as low as 0.22 μg/mL against pathogenic bacteria such as Staphylococcus aureus .

Study on Anticancer Efficacy

In a study assessing the efficacy of pyrazolo derivatives against multidrug-resistant cancer cells, this compound was found to effectively reduce tumor growth in xenograft models compared to traditional chemotherapeutics like paclitaxel .

Study on Kinase Inhibition

Another significant study demonstrated that this compound effectively inhibited SFKs in neuroblastoma models, suggesting its potential use in treating neurodegenerative diseases linked to kinase dysregulation .

Q & A

Q. What are the standard synthetic routes for pyrazolo[3,4-d]pyrimidine derivatives, and how can reaction conditions be optimized?

Pyrazolo[3,4-d]pyrimidine derivatives are synthesized via multi-step reactions involving nucleophilic substitution, condensation, or cyclization. For example:

  • N-Alkylation/Arylation : Reacting 1H-pyrazolo[3,4-d]pyrimidin-4-amine with alkyl/aryl halides in dry acetonitrile under reflux yields N-substituted derivatives. Purification involves solvent evaporation, filtration, and recrystallization .
  • Urea/Thiourea Derivatives : Treating intermediates with aryl isocyanates/isothiocyanates in dichloromethane at 0–5°C produces urea/thiourea analogs, purified via recrystallization from acetonitrile .
  • Microwave-assisted synthesis : Reduces reaction time for 3,4-diamino derivatives, achieving yields of 33–40% with controlled temperature and solvent selection .

Key parameters for optimization : Solvent polarity, temperature, stoichiometry of reagents, and purification methods (e.g., recrystallization solvents).

Q. How can structural characterization of 4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine be performed?

  • Spectroscopy :
    • 1H/13C NMR : Confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl groups at δ 2.3–2.5 ppm) .
    • IR : Identifies functional groups (e.g., NH stretches at 3300–3400 cm⁻¹, C=O at 1680–1720 cm⁻¹) .
  • Elemental analysis : Validates purity by comparing experimental and theoretical C/H/N percentages .

Advanced Research Questions

Q. How do structural modifications influence the inhibitory potency of pyrazolo[3,4-d]pyrimidines against kinases like EGFR or S6K1?

  • Substituent effects : The 4-methylpiperazinyl group enhances solubility and target binding via hydrogen bonding. Bulky aryl groups (e.g., 4-fluorophenyl) improve selectivity for EGFR-TK by occupying hydrophobic pockets .
  • SAR studies : Derivatives with 3-bromo-4-(2-methoxyphenyl)piperazine (DG2) show S6K1 inhibition (IC₅₀ < 1 µM) due to halogen-pi interactions with catalytic domains .
  • Computational docking : Molecular dynamics simulations guide rational design by predicting binding poses and affinity scores (e.g., ΔG < -9 kcal/mol for EGFRT790M mutants) .

Q. How can metabolic stability and CYP3A4 interactions be assessed for this compound?

  • Human liver microsomes (HLM) assays : Measure time-dependent inactivation kinetics (e.g., kinact/KIk_{\text{inact}}/K_I = 3300–3800 mL·min⁻¹·µmol⁻¹) .
  • LC-MS/MS analysis : Quantifies parent compound depletion and metabolite formation (e.g., hydroxylated or demethylated products).
  • CYP inhibition screening : Fluorescent probes or recombinant enzymes determine IC₅₀ values for CYP3A4, 2D6, etc. .

Q. How do researchers resolve contradictions in biological activity data across derivatives?

  • Toxicity vs. efficacy : For example, 4-diethylamino derivatives lack in vitro toxicity but show chick toxicity, necessitating in vivo LD₅₀ studies and hepatocyte viability assays .
  • Dose-response profiling : Compare EC₅₀ (e.g., 200 ppm for anticoccidial activity) with cytotoxicity thresholds (e.g., CC₅₀ > 100 µM in human cells) .
  • Off-target screening : Use kinase profiling panels (e.g., Eurofins KinaseScan) to identify cross-reactivity .

Methodological Considerations

Q. What in vitro/in vivo models are suitable for evaluating antitumor activity?

  • In vitro :
    • MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) to determine IC₅₀ values .
    • Apoptosis assays (Annexin V/PI staining) to quantify caspase activation .
  • In vivo :
    • Xenograft models (e.g., nude mice with EGFR-mutant tumors) for efficacy and pharmacokinetics (t₁/₂, AUC) .
    • Antiparasitic models (e.g., Eimeria tenella-infected chicks) for dose optimization .

Q. How can regioselectivity challenges in pyrazolo[3,4-d]pyrimidine synthesis be addressed?

  • Directing groups : Use methyl or methoxy substituents to control electrophilic substitution sites .
  • Protecting strategies : Boc groups on piperazine prevent undesired N-alkylation .
  • Catalytic systems : Pd/C or CuI-mediated couplings for C–N bond formation with minimal byproducts .

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